Cas no 100867-08-1 (1-Methoxy-4-(4-nitrophenyl)methoxybenzene)

1-Methoxy-4-(4-nitrophenyl)methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-methoxyphenoxy)methyl]-4-nitrobenzene
- Oprea1_333991
- AC1LGOJA
- AC1Q4DQ1
- 1-Methoxy-4-(4-nitro-benzyloxy)-benzol
- ZINC00343848
- ACMC-20esj4
- CTK0G8593
- 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene
- Benzene, 1-methoxy-4-[(4-nitrophenyl)methoxy]-
- Hydrochinon-methylaether-(4-nitro-benzylaether)
- (4-Methoxy-phenyl)-(4-nitro-benzyl)-aether
- 1-methoxy-4-(4-nitro-benzyloxy)-benzene
- O-(4-Nitrobenzyl)-4-methoxyphenol
- Oprea1_333991; AC1LGOJA; AC1Q4DQ1; 1-Methoxy-4-(4-nitro-benzyloxy)-benzol; ZINC00343848; ACMC-20esj4; CTK0G8593; 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene; Benzene, 1-methoxy-4-[(4-nitrophenyl)methoxy]-; Hydrochinon-methylaether-(4-nitro-benzylaether); (4-Methoxy-phenyl)-(4-nitro-benzyl)-aether; 1-methoxy-4-(4-nitro-benzyloxy)-benzene; O-(4-Nitrobenzyl)-4-methoxyphenol;
- AKOS000121399
- C14H13NO4
- 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene
- SR-01000280388
- 100867-08-1
- G30315
- SR-01000280388-1
- DTXSID40356492
- EN300-15520
- STK388844
- AE-095/31500018
- 1-Methoxy-4-(4-nitrophenyl)methoxybenzene
-
- Inchi: InChI=1S/C14H13NO4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3
- InChI Key: XGVAEAVGTOZSNS-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 259.08449
- Monoisotopic Mass: 259.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 61.6
1-Methoxy-4-(4-nitrophenyl)methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15520-0.05g |
1-methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 95% | 0.05g |
$37.0 | 2023-02-09 | |
TRC | M265988-500mg |
1-Methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 500mg |
$ 210.00 | 2022-06-04 | ||
Enamine | EN300-15520-10.0g |
1-methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 95% | 10.0g |
$1285.0 | 2023-02-09 | |
Enamine | EN300-15520-1.0g |
1-methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 95% | 1.0g |
$159.0 | 2023-02-09 | |
Enamine | EN300-15520-500mg |
1-methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 95.0% | 500mg |
$101.0 | 2023-09-25 | |
Enamine | EN300-15520-10000mg |
1-methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 95.0% | 10000mg |
$553.0 | 2023-09-25 | |
Enamine | EN300-15520-2500mg |
1-methoxy-4-[(4-nitrophenyl)methoxy]benzene |
100867-08-1 | 95.0% | 2500mg |
$252.0 | 2023-09-25 | |
Aaron | AR0003QS-50mg |
Benzene, 1-methoxy-4-[(4-nitrophenyl)methoxy]- |
100867-08-1 | 95% | 50mg |
$67.00 | 2025-03-13 | |
Aaron | AR0003QS-100mg |
Benzene, 1-methoxy-4-[(4-nitrophenyl)methoxy]- |
100867-08-1 | 95% | 100mg |
$87.00 | 2025-03-13 | |
A2B Chem LLC | AA03752-10g |
Benzene, 1-methoxy-4-[(4-nitrophenyl)methoxy]- |
100867-08-1 | 95% | 10g |
$618.00 | 2024-04-20 |
1-Methoxy-4-(4-nitrophenyl)methoxybenzene Related Literature
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 1-Methoxy-4-(4-nitrophenyl)methoxybenzene
Chemical Profile of 1-Methoxy-4-(4-nitrophenyl)methoxybenzene (CAS No. 100867-08-1)
1-Methoxy-4-(4-nitrophenyl)methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 100867-08-1, is a specialized organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of methoxy-substituted aromatic benzenes, featuring a unique structural motif that makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both methoxy and nitro functional groups on a benzene ring imparts distinct electronic and steric properties, which are exploited in various chemical transformations.
The structural framework of 1-Methoxy-4-(4-nitrophenyl)methoxybenzene consists of a benzene core substituted at the 1-position with a methoxy group (-OCH₃) and at the 4-position with a 4-nitrophenyl moiety (-C₆H₄(NO₂)). This arrangement creates a molecule with potential applications in the development of pharmaceuticals, agrochemicals, and materials science. The nitro group, in particular, is known for its reactivity and ability to participate in reduction reactions to form amines, which are crucial building blocks in medicinal chemistry.
In recent years, there has been growing interest in the use of nitroaromatic compounds as precursors for drug discovery. The nitro group can be selectively reduced to an amine under mild conditions, allowing for the facile introduction of amine functionalities into target molecules. This property has been leveraged in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents. Furthermore, the methoxy groups in 1-Methoxy-4-(4-nitrophenyl)methoxybenzene can serve as points for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of more complex heterocyclic structures. Heterocycles are prevalent in biologically active molecules, and their construction often requires well-defined aromatic precursors like 1-Methoxy-4-(4-nitrophenyl)methoxybenzene. The nitro group's ability to undergo metal-catalyzed coupling reactions, such as Suzuki or Heck couplings, provides another avenue for constructing biaryl systems, which are common motifs in many therapeutic agents.
Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes to minimize waste and improve atom economy. The synthesis of 1-Methoxy-4-(4-nitrophenyl)methoxybenzene can be achieved through multiple pathways, some of which employ catalytic methods that enhance efficiency and sustainability. For instance, palladium-catalyzed cross-coupling reactions have been explored as means to introduce the 4-nitrophenyl group onto the benzene ring with high selectivity and yield.
The pharmaceutical industry has shown particular interest in exploring derivatives of 1-Methoxy-4-(4-nitrophenyl)methoxybenzene due to its structural features. Researchers have investigated its potential as a scaffold for developing novel therapeutic agents targeting various diseases. For example, modifications at the nitro or methoxy positions have been studied for their impact on biological activity. Computational modeling has played a significant role in predicting how structural changes might influence binding affinity to biological targets, thereby guiding experimental efforts.
The agrochemical sector has also benefited from the use of 1-Methoxy-4-(4-nitrophenyl)methoxybenzene as an intermediate. Its derivatives have been examined for their herbicidal and pesticidal properties. The versatility of this compound allows chemists to design molecules with specific modes of action by altering functional groups or introducing additional substituents. Such flexibility is essential for developing next-generation agrochemicals that are effective yet environmentally benign.
In conclusion, 1-Methoxy-4-(4-nitrophenyl)methoxybenzene (CAS No. 100867-08-1) represents a compound with significant potential across multiple domains of chemical research and application. Its unique structure, combining both methoxy and nitro functional groups on a benzene ring, makes it a valuable building block for synthesizing complex molecules. The ongoing exploration of its synthetic pathways and biological activities underscores its importance as a chemical entity worthy of continued study and development.
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